Ethyl 1-[2-(2,3-dimethylphenoxy)acetyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-(2,3-dimethylphenoxy)acetyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound also features an ethyl ester group and a phenoxyacetyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2,3-dimethylphenoxy)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced through an acylation reaction using 2,3-dimethylphenoxyacetic acid and a suitable acylating agent, such as thionyl chloride or oxalyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2,3-dimethylphenoxy)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[2-(2,3-dimethylphenoxy)acetyl]piperidine-4-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2,3-dimethylphenoxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce a biological response.
Comparison with Similar Compounds
Ethyl 1-[2-(2,3-dimethylphenoxy)acetyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-carboxamide share the piperidine ring structure but differ in their functional groups.
Phenoxyacetyl Derivatives: Compounds like 2-(2,3-dimethylphenoxy)acetic acid and its esters share the phenoxyacetyl moiety but differ in their core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H25NO4 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 1-[2-(2,3-dimethylphenoxy)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-4-22-18(21)15-8-10-19(11-9-15)17(20)12-23-16-7-5-6-13(2)14(16)3/h5-7,15H,4,8-12H2,1-3H3 |
InChI Key |
JPKPRNLLUGNOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=CC(=C2C)C |
Origin of Product |
United States |
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